molecular formula C19H28N2O3 B14098396 tert-butyl (1R,5S)-7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

tert-butyl (1R,5S)-7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B14098396
M. Wt: 332.4 g/mol
InChI Key: GMERESWKDRCPSN-SJPCQFCGSA-N
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Description

TERT-BUTYL 7-BENZYL-9-HYDROXY-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE is a complex organic compound with the molecular formula C19H28N2O3. It is known for its unique bicyclic structure, which includes a diazabicyclo nonane core. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of TERT-BUTYL 7-BENZYL-9-HYDROXY-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, typically using oxidizing agents like hydrogen peroxide or other peroxides.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

TERT-BUTYL 7-BENZYL-9-HYDROXY-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

TERT-BUTYL 7-BENZYL-9-HYDROXY-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 7-BENZYL-9-HYDROXY-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

TERT-BUTYL 7-BENZYL-9-HYDROXY-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE can be compared with similar compounds, such as:

    TERT-BUTYL 7-BENZYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.

    3-BENZYL 7-TERT-BUTYL 9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-3,7-DICARBOXYLATE: This compound has an additional carboxylate group and a ketone group.

    TERT-BUTYL EXO-3-HYDROXY-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE: This compound has a similar bicyclic structure but lacks the benzyl group.

The uniqueness of TERT-BUTYL 7-BENZYL-9-HYDROXY-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (1R,5S)-7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-17,22H,9-13H2,1-3H3/t15-,16+,17?

InChI Key

GMERESWKDRCPSN-SJPCQFCGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@@H](C1)C2O)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2O)CC3=CC=CC=C3

Origin of Product

United States

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